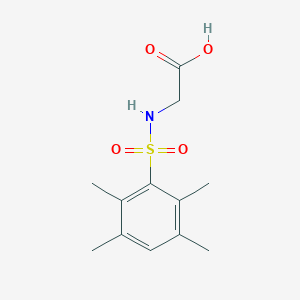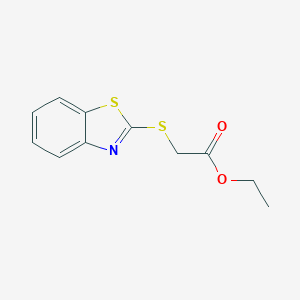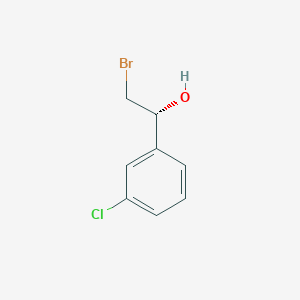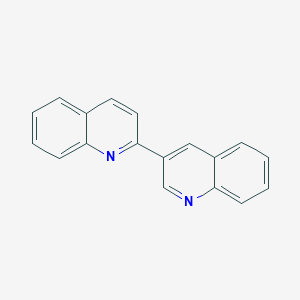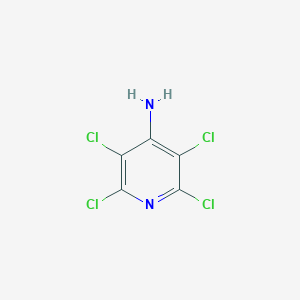
冠状素E
描述
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .
Molecular Structure Analysis
The IUPAC Standard InChI for Coronarin E isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Coronarin E has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .科学研究应用
抗氧化活性
冠状素E已被确定为黄姜花根茎精油中的重要成分,有助于其强大的抗氧化性能 . 该化合物中和自由基的能力对于防止氧化应激相关的细胞损伤至关重要,而氧化应激是癌症、心血管疾病和神经退行性疾病等慢性疾病的常见因素。
抗菌特性
研究表明,this compound表现出显著的抗菌活性。 它对多种细菌菌株有效,包括金黄色葡萄球菌和铜绿假单胞菌 . 这使得它成为开发新型抗菌剂的有希望的候选者,尤其是在抗生素耐药性日益成为关注的问题的时代。
细胞毒性作用
This compound已显示出对人肿瘤细胞(如K562细胞系)的选择性细胞毒性,而对非癌细胞的毒性较低 . 这种选择性对于癌症治疗至关重要,因为它意味着this compound有可能被用来靶向癌细胞,而不会对健康细胞造成广泛的损伤。
酶抑制
在糖尿病研究领域,this compound被发现表现出强烈的α-葡萄糖苷酶抑制活性 . 这种酶在碳水化合物消化中起作用,其抑制可以帮助控制糖尿病患者餐后血糖水平,为糖尿病治疗提供补充方法。
农业应用
This compound作为茉莉酸的类似物,已被证明可以增强植物的耐旱性 . 它影响根际真菌群落和代谢物之间的相互作用,导致耐旱真菌微生物的丰度增加。 这种应用对于提高作物在气候变化面前的复原能力尤为重要。
急性肺损伤治疗
在生物医学研究中,this compound因其在减轻脂多糖诱导的急性肺损伤方面(体内和体外)的作用而受到研究 . 其抗炎特性使其成为治疗以严重炎症为特征的疾病(如急性肺损伤)的潜在治疗剂。
作用机制
Target of Action
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium It’s structurally related compound, coronarin d, has been shown to inhibit the nuclear factor-kappa b (nf-κb) pathway , which plays a crucial role in inflammation, invasion, and osteoclastogenesis, as well as in the potentiation of apoptosis
Mode of Action
Coronarin d, a structurally related compound, has been shown to inhibit both constitutive and inducible nf-κb pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Coronarin a, another compound from the same family, has been reported to modulate hepatic glycogen synthesis and gluconeogenesis via inhibiting mtorc1/s6k1 signaling . This leads to an amelioration of glucose homeostasis in diabetic mice . Given the structural similarity, Coronarin E might affect similar biochemical pathways, but this hypothesis needs to be tested in future studies.
Result of Action
Coronarin d, a structurally related compound, has been shown to potentiate apoptosis, inhibit invasion, and suppress osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit similar effects, but this needs to be confirmed by further studies.
生化分析
Biochemical Properties
Coronarin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Coronarin E has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making Coronarin E a potential candidate for managing diabetes. Additionally, Coronarin E exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is attributed to its ability to interact with and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Cellular Effects
Coronarin E exerts various effects on different types of cells and cellular processes. In cancer cells, Coronarin E has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cancer cell proliferation . This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Furthermore, Coronarin E influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . By modulating these pathways, Coronarin E can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of Coronarin E involves several key interactions at the molecular level. Coronarin E binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, Coronarin E has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, Coronarin E can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coronarin E can vary over time. Studies have shown that Coronarin E is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change depending on the duration of exposure. For instance, short-term exposure to Coronarin E may result in immediate antioxidant and anti-inflammatory effects, while long-term exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the duration of treatment when evaluating the therapeutic potential of Coronarin E.
Dosage Effects in Animal Models
The effects of Coronarin E can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Coronarin E can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Coronarin E may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of Coronarin E to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Coronarin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by Coronarin E is the PI3K/Akt pathway, which plays a critical role in regulating cell survival, growth, and metabolism . By modulating this pathway, Coronarin E can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular homeostasis. Additionally, Coronarin E has been shown to inhibit the mTORC1/S6K1 signaling pathway, which is involved in protein synthesis and cell growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Transport and Distribution
The transport and distribution of Coronarin E within cells and tissues are mediated by specific transporters and binding proteins. Coronarin E can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Coronarin E can interact with intracellular proteins and be distributed to various cellular compartments. Studies have shown that Coronarin E can accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, Coronarin E can be transported to different tissues through the bloodstream, allowing it to reach target sites and exert systemic effects.
Subcellular Localization
The subcellular localization of Coronarin E is critical for its activity and function. Coronarin E has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . In the cytoplasm, Coronarin E can interact with enzymes and signaling molecules, modulating their activity and influencing cellular processes. In the nucleus, Coronarin E can bind to transcription factors and DNA, affecting gene expression and regulating cellular functions. The subcellular localization of Coronarin E is influenced by various factors, including targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
属性
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



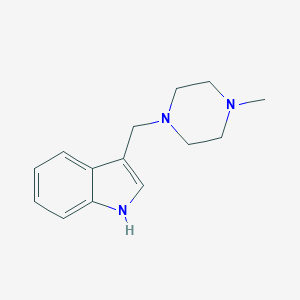
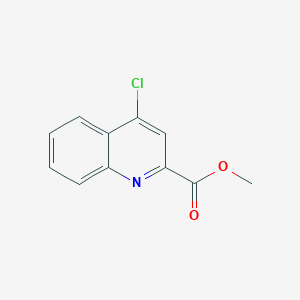
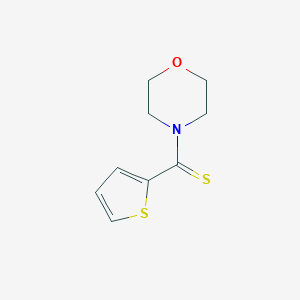
![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
